6-Ethylquinolin-3-ol
Description
6-Ethylquinolin-3-ol (C₁₁H₁₁NO) is a quinoline derivative featuring an ethyl group at the 6-position and a hydroxyl group at the 3-position of the heterocyclic ring. Quinoline derivatives are widely studied for their applications in medicinal chemistry, material science, and industrial processes due to their planar aromatic structure and functional group versatility.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
6-ethylquinolin-3-ol |
InChI |
InChI=1S/C11H11NO/c1-2-8-3-4-11-9(5-8)6-10(13)7-12-11/h3-7,13H,2H2,1H3 |
InChI Key |
XZKLAZULFGOODQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC(=CN=C2C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylquinolin-3-ol can be achieved through several methods, including classical and modern synthetic routes. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions, which offer high yields and selectivity. These methods include palladium-catalyzed cross-coupling reactions and copper-catalyzed cyclization reactions . Green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are also gaining popularity for their environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 6-Ethylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 2nd and 4th positions of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated and nitro-substituted quinoline derivatives.
Scientific Research Applications
6-Ethylquinolin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Ethylquinolin-3-ol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with DNA, enzymes, and cellular receptors.
Pathways Involved: It can inhibit DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 6-Ethylquinolin-3-ol and related quinoline derivatives:
Key Findings:
In contrast, electron-withdrawing groups (e.g., nitro in 6-Nitro-8-quinolinol) improve metal-binding capacity . The hydroxyl group at position 3 in this compound may facilitate hydrogen bonding, similar to the intramolecular interactions observed in (2-chloro-6-methylquinolin-3-yl)methanol .
Synthetic Methods: 6-Methylquinoline (3t) is synthesized via catalytic reduction with 79% yield , whereas chloro-methyl derivatives require NaBH₄ and montmorillonite K-10 under microwave irradiation . Ethyl/ethoxy analogs (e.g., 6-ethoxy-3-phenyl-1H-quinolin-2-one) are typically prepared via nucleophilic substitution or alkylation .
Industrial and Biological Applications: Phenyl-substituted derivatives (e.g., 6-ethyl-3-phenyl-1H-quinolin-2-one) are prioritized in industrial settings for dye synthesis , while nitro/hydroxyl analogs (e.g., 6-Nitro-8-quinolinol) serve as chelating agents in analytical chemistry .
Biological Activity
6-Ethylquinolin-3-ol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its quinoline structure, which is known for its ability to interact with various biological targets. The presence of an ethyl group at the 6-position enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that quinoline derivatives exhibit significant antibacterial and antifungal properties. For instance, a related compound demonstrated good activity against Mycobacterium bovis BCG, indicating that structural modifications in quinolines can lead to potent antimycobacterial agents .
- Cytotoxic Effects : Quinoline derivatives have been evaluated for their cytotoxicity against various cancer cell lines. Research indicates that modifications in the quinoline structure can lead to varying levels of cytotoxicity, with some derivatives showing promising results against tumor cells while maintaining lower toxicity towards normal cells .
- Enzyme Inhibition : Compounds similar to this compound have been identified as inhibitors of key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and phosphodiesterase (PDE) enzymes. These interactions may contribute to anti-inflammatory effects observed in vitro .
Antimycobacterial Activity
A recent study highlighted the effectiveness of quinoline derivatives in inhibiting M. bovis BCG under aerobic conditions, with minimum inhibitory concentrations (MIC) reported at 6.25 µM for certain analogs. This suggests that this compound and its derivatives could serve as scaffolds for developing new anti-mycobacterial drugs .
Cytotoxicity Profiles
In vitro studies on related compounds have shown variable cytotoxicity profiles across different cell lines. For example, one study reported an IC50 value of 18 µM against human umbilical vein endothelial cells (HUVECs), indicating a favorable therapeutic window for potential anticancer applications .
Structure-Activity Relationship (SAR)
The SAR analysis has been pivotal in understanding how modifications to the quinoline core influence biological activity. For instance, substituents at the 6-position significantly affect selectivity and potency against various biological targets. Compounds with an ethyl group at this position often exhibit enhanced activity compared to their methyl counterparts .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Q & A
Q. What are the recommended synthetic routes for 6-Ethylquinolin-3-ol, and how do reaction conditions influence yield and purity?
Answer: Key synthetic approaches include:
- Microwave-assisted cyclization : Using indium(III) chloride as a catalyst under microwave irradiation (360 W, 5 min) to achieve 63% yield, as demonstrated in quinoline derivative synthesis .
- Nucleophilic substitution : Reacting chloro-quinoline precursors with ethyl-containing nucleophiles in ethanol, optimized with triethylamine (TEA) to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., CHCl) improve solubility of intermediates, while di-isopropylether aids crystallization .
Critical factors : Catalyst loading (20 mol% InCl), reaction time, and solvent purity directly impact yield and byproduct formation.
Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?
Answer:
- X-ray crystallography : Resolve dihedral angles between quinoline rings (e.g., 57.84° for related compounds) and hydrogen-bonding patterns (e.g., N–H⋯N interactions at 3.94 Å) .
- NMR analysis : H NMR identifies ethyl group signals (δ 1.2–1.4 ppm for CH, δ 2.5–3.0 ppm for CH), while C NMR confirms quinoline backbone carbons (δ 120–160 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHNO: 189.21 g/mol) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data in the pharmacological activity of this compound derivatives?
Answer:
- Contradiction mapping : Systematically document variables (e.g., bacterial strain variability, solvent effects) influencing antimicrobial assays .
- Iterative validation : Repeat experiments under controlled conditions (fixed pH, temperature) to isolate confounding factors .
- Meta-analysis : Compare results across studies (e.g., MIC values against S. aureus) to identify trends obscured by methodological differences .
Q. What factors should be considered when designing experiments to evaluate the antimicrobial activity of this compound analogs?
Answer:
- Strain specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria to assess spectrum .
- Dosage parameters : Include IC determination via serial dilution (0.1–100 µM) and exposure time standardization (e.g., 24 hr) .
- Control benchmarks : Compare with fluoroquinolones (e.g., ciprofloxacin) to contextualize potency .
Q. How can reaction conditions be optimized to enhance the regioselectivity of this compound functionalization?
Answer:
- Catalyst screening : Test Lewis acids (e.g., InCl, FeCl) to direct substitutions to the quinoline 3-position .
- Temperature modulation : Lower temperatures (0–5°C) favor kinetic control, reducing byproducts in electrophilic substitutions .
- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) ethers to block hydroxyl groups during alkylation steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
